Lipophilicity (XLogP3) Offers a Distinct Partition Coefficient for SAR Studies
N-(2,6-Dimethylphenyl)propionamide exhibits an XLogP3 value of 1.8, which is intermediate between the more polar tocainide (XLogP3=0.8) and the more lipophilic lidocaine (XLogP3=2.1) [1][2][3]. This provides a unique reference point for calibrating lipophilicity-driven structure-activity relationships (SAR) in amide-type local anesthetic scaffolds.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Tocainide (0.8); Lidocaine (2.1) |
| Quantified Difference | +1.0 vs. tocainide; -0.3 vs. lidocaine |
| Conditions | Computed by XLogP3 3.0 (PubChem) / CDK |
Why This Matters
Lipophilicity directly impacts membrane permeability and distribution, making N-(2,6-Dimethylphenyl)propionamide an ideal neutral reference for optimizing logP in new analogs.
- [1] PubChem. (2026). Computed Properties for 2',6'-Propionoxylidide (XLogP3=1.8). National Center for Biotechnology Information. CID 101320. View Source
- [2] PubChem. (2026). Computed Properties for Tocainide (XLogP3=0.8). National Center for Biotechnology Information. CID 38945. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. (n.d.). Lidocaine Ligand Page. XLogP=2.1. View Source
